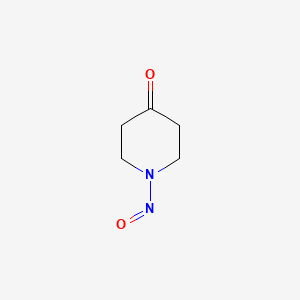

Nitroso-4-piperidone

Descripción general

Descripción

Nitroso-4-piperidone, also known as 1-Nitrosopiperidin-4-one, is an organic compound with the molecular formula C5H8N2O2. It is a highly toxic substance and a suspected human carcinogen. This compound is primarily used in the pharmaceutical industry for analytical method development, method validation, and quality control applications .

Synthetic Routes and Reaction Conditions:

Conjugate Reduction: One of the methods for synthesizing 4-piperidones involves the conjugate reduction of dihydropyridones using zinc/acetic acid.

Three-Component Coupling: Another method involves a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate.

Industrial Production Methods:

- Industrial production methods for this compound are not extensively documented in the public domain. it is known that the compound is manufactured and exported by leading pharmaceutical companies for various applications .

Types of Reactions:

Reduction: The compound can be reduced using zinc/acetic acid to form various racemic or enantiopure 4-piperidones.

Substitution: Substitution reactions involving this compound are possible, but detailed information on reagents and conditions is limited.

Common Reagents and Conditions:

Zinc/Acetic Acid: Used for the reduction of dihydropyridones to 4-piperidones.

Ammonia/Ethanol: Used for the selective cleavage of the piperidone protecting group.

Major Products:

Aplicaciones Científicas De Investigación

Carcinogenicity Studies

1. Tumor Induction Mechanisms

Research has demonstrated that nitroso-4-piperidone can induce tumors in laboratory animals. A study comparing the carcinogenicity of this compound and its 3-methyl derivative showed that while both compounds induced tumors, the original compound was associated with liver and esophageal tumors, whereas the derivative predominantly caused esophageal tumors . This highlights the compound's role in hepatocarcinogenesis and its potential implications for human cancer risk.

Table 1: Carcinogenic Effects of this compound

| Compound | Tumor Types Induced | Study Duration |

|---|---|---|

| This compound | Liver, Esophageal | Chronic administration |

| 3-Methyl Derivative | Esophageal | Shorter duration |

Metabolic Activation

2. Interaction with DNA

This compound undergoes metabolic activation leading to the formation of reactive intermediates that can interact with DNA. Studies have shown that these interactions result in the formation of DNA adducts such as O6-alkylguanine and N7-alkylguanine, which are linked to mutagenicity and carcinogenicity . The persistence of these adducts in tissues is a significant concern for long-term health effects.

Table 2: DNA Adduct Formation from Nitroso Compounds

| Adduct Type | Formation Mechanism | Biological Impact |

|---|---|---|

| O6-Alkylguanine | Alkylation from reactive species | Mutagenicity |

| N7-Alkylguanine | Alkylation from nitrosamines | Carcinogenic potential |

Implications for Human Health

3. Epidemiological Studies

Epidemiological studies have suggested a correlation between dietary exposure to nitroso compounds and increased cancer incidence, particularly in populations consuming high levels of processed meats or tobacco products. The International Agency for Research on Cancer has classified several nitroso compounds as probable human carcinogens based on animal studies and limited human data .

Case Study: Tobacco Exposure

A notable case study investigated the effects of tobacco-specific nitrosamines, including those related to this compound, on cancer development. The findings indicated that individuals with high tobacco consumption exhibited increased levels of DNA adducts associated with these compounds, reinforcing the link between nitrosamines and cancer .

Mecanismo De Acción

The mechanism of action of Nitroso-4-piperidone is not extensively documentedFor example, piperidine derivatives have been shown to regulate crucial signaling pathways such as STAT-3, NF-κB, PI3K/Akt, JNK/p38-MAPK, TGF-β/SMAD, and others . These interactions can lead to inhibition of cell migration, cell cycle arrest, and inhibition of cancer cell survivability .

Comparación Con Compuestos Similares

4-Piperidone: An organic compound with the molecular formula C5H9NO, used as an intermediate in the manufacture of chemicals and pharmaceutical drugs.

N-Nitroso-3-piperidinol: Another nitrosamine compound with similar toxicological properties.

N-Nitroso-4-piperidinol: A related compound that is also a potent carcinogen.

Uniqueness:

- Nitroso-4-piperidone is unique due to its specific applications in the pharmaceutical industry for analytical method development and quality control. Its high toxicity and potential carcinogenicity also distinguish it from other similar compounds .

Actividad Biológica

Nitroso-4-piperidone, a member of the nitrosamine family, has garnered attention due to its biological activity and potential implications in pharmacology and toxicology. This article presents a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its nitroso group attached to the piperidone structure, which contributes to its reactivity and biological activity. The compound can participate in various chemical reactions, including nucleophilic additions and oxidative processes, making it a versatile scaffold for drug development.

Biological Activity

1. Antitumor Activity

Research indicates that derivatives of piperidin-4-one, including nitroso compounds, exhibit significant antitumor properties. For instance, compounds derived from 4-piperidone have shown potent antiproliferative effects against several cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF7 (breast) . The mechanism involves the inhibition of topoisomerase IIα, an enzyme crucial for DNA replication and repair .

2. Mutagenicity and Carcinogenicity

Nitroso compounds are known for their mutagenic potential. Studies have demonstrated that this compound can form DNA adducts, leading to mutations that may contribute to carcinogenesis. In particular, the formation of methyl DNA adducts has been observed in animal models following exposure to nitroso compounds . This raises concerns regarding the safety of nitroso derivatives in therapeutic applications.

3. Antioxidant and Antibacterial Properties

Some derivatives of 4-piperidone have been evaluated for their antioxidant and antibacterial activities. These studies indicate that certain modifications can enhance these properties, suggesting potential applications in developing new antimicrobial agents .

Case Studies

Case Study 1: Antiproliferative Effects

A study by Ma and Tang (2014) synthesized various 4-piperidone derivatives and assessed their antiproliferative effects against cancer cell lines. The results indicated that compounds with specific substitutions exhibited higher efficacy than traditional chemotherapeutics like 5-fluorouracil .

Case Study 2: Toxicological Assessment

In a toxicological assessment involving rat models, exposure to this compound resulted in significant liver DNA adduct formation. This study highlighted the compound's potential carcinogenic risk, emphasizing the need for further research on its safety profile .

Research Findings

| Study | Findings |

|---|---|

| Cheng et al. (2011) | Identified selective inhibition of Coactivator-associated arginine methyltransferase 1 by piperidin-4-one derivatives. |

| Dar et al. (2022) | Demonstrated antioxidant and antibacterial activities in various substituted piperidinones. |

| Ma and Tang (2014) | Reported potent antiproliferative effects against liver cancer cell lines with minimal cytotoxicity to non-cancerous cells. |

Propiedades

IUPAC Name |

1-nitrosopiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c8-5-1-3-7(6-9)4-2-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLADNOVIJYIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204109 | |

| Record name | 1-Nitroso-4-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.00555 [mmHg] | |

| Record name | N-Nitroso-4-piperidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

55556-91-7 | |

| Record name | 1-Nitroso-4-piperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055556917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitroso-4-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-NITROSO-4-PIPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XJY9N5TS7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.